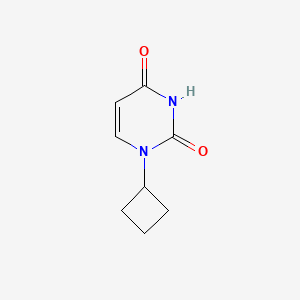![molecular formula C16H18ClN3O B6522975 N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 361394-30-1](/img/structure/B6522975.png)
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzodiazole derivative with a carboxamide group. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2). The 4-chlorophenyl group indicates the presence of a phenyl ring with a chlorine atom attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzodiazole ring system with the various substituents in their respective positions. The exact structure would depend on the specific locations of the substituents .Chemical Reactions Analysis
Benzodiazoles and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has been extensively studied for its potential therapeutic and diagnostic applications. It has been investigated for its ability to modulate the activity of the GABA-A receptor, a key target in the treatment of anxiety, depression, and other neurological disorders. Additionally, it has been studied as a potential modulator of the dopamine system, which is involved in the regulation of reward, motivation, and learning. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is believed to act as a partial agonist at the GABA-A receptor, which is the primary target for benzodiazepines. It binds to the receptor, which in turn causes the receptor to become activated. This activation leads to the opening of chloride channels, which results in an influx of chloride ions into the cell. This influx of chloride ions causes the cell to become hyperpolarized, resulting in a decrease in neuronal excitability. Additionally, this compound has been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward, motivation, and learning.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, resulting in a decrease in neuronal excitability. Additionally, it has been shown to modulate the activity of the dopamine system, resulting in an increase in reward, motivation, and learning. Furthermore, this compound has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. Additionally, its effects on the GABA-A receptor and dopamine system are well-characterized, making it an ideal compound for studying these systems. However, this compound has some limitations. It is not as potent as some other benzodiazepines, and its effects can be short-lived. Additionally, it can be toxic at high doses, so care must be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide. One potential direction is to further explore its effects on the GABA-A receptor and dopamine system, as well as its potential therapeutic applications. Additionally, further research could be done to explore its potential use in the treatment of cancer. Furthermore, further research could be done to explore the potential side effects and toxicity of this compound. Finally, further research could be done to explore the potential for using this compound to develop novel therapeutic agents.
Méthodes De Synthèse
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can be synthesized by a variety of methods. The most common approach is the reaction of 4-chlorophenylacetic acid with 1,3-benzodiazole-5-carboxamide in the presence of a base. This reaction is carried out in an inert atmosphere and yields a white solid. Other synthesis methods include the reaction of 4-chlorophenylacetic acid with 1-chloro-3,5-dihydroxybenzene in the presence of a base, as well as the reaction of 4-chlorophenylacetic acid with 1-chloro-3,5-dihydroxybenzene in the presence of a base.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-11(2-5-13)7-8-18-16(21)12-3-6-14-15(9-12)20-10-19-14/h1-2,4-5,10,12H,3,6-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYGWFITTWILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

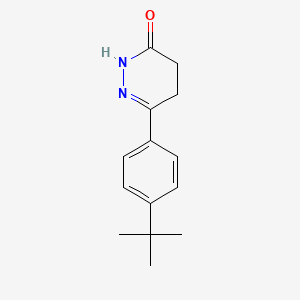
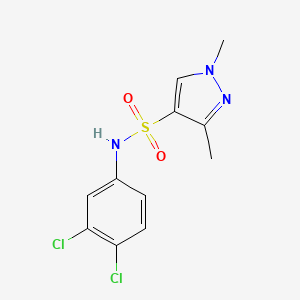
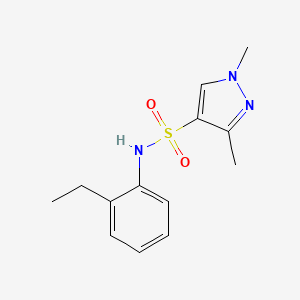

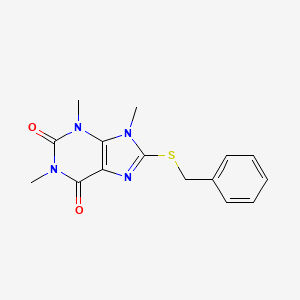
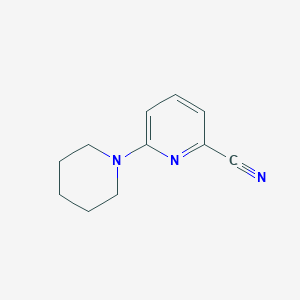
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)
![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
